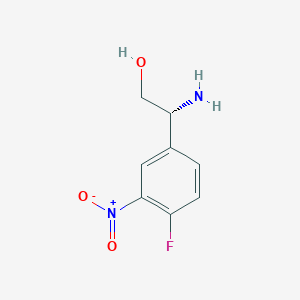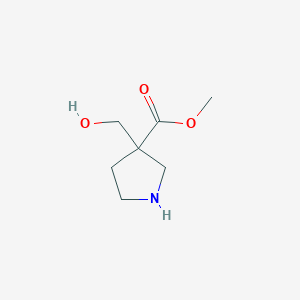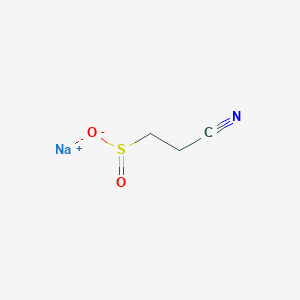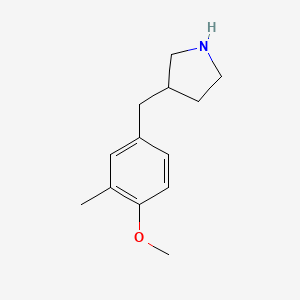
3-(4-Methoxy-3-methylbenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-methylbenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxy-3-methylbenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Methoxy-3-methylbenzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxy and methyl groups on the benzyl ring can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring, used as a precursor in organic synthesis.
4-Methoxybenzylamine: Contains a methoxy-substituted benzyl group, used in the synthesis of pharmaceuticals and agrochemicals.
3-Methylbenzylamine: Contains a methyl-substituted benzyl group, used in the synthesis of various organic compounds.
Uniqueness
3-(4-Methoxy-3-methylbenzyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxy-3-methylbenzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound in research and development.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(3-4-13(10)15-2)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
WXUVVAJHMDMQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


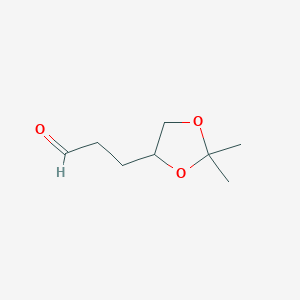

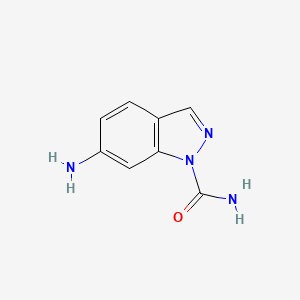
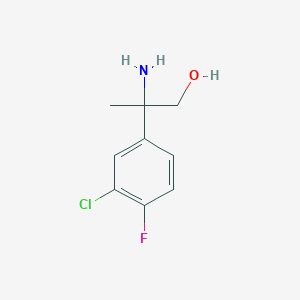

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)


